3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol
Description
Properties
IUPAC Name |
3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFJXFKLCTLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materialsKey reactions in this process may include cyclization, halogenation, and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including the compound . Research indicates that compounds featuring the pyrazolo[4,5-e]pyrimidine scaffold exhibit significant activity against various cancer cell lines. For example, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting that modifications to the pyrazolo structure can enhance biological activity and induce apoptosis in cancer cells .
Case Study: Mechanistic Insights
A study investigating the mechanism of action of these compounds utilized molecular docking to elucidate their interactions with biological targets. The results indicated that these compounds could induce cell cycle arrest and promote apoptosis through various pathways, including autophagy modulation. This highlights their potential as lead compounds in cancer therapy .
Molecular Targeting and Drug Design
The structural characteristics of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol facilitate its use in rational drug design aimed at specific molecular targets. The compound can be modified to enhance selectivity towards certain receptors or enzymes involved in disease processes.
| Compound Variant | Targeted Activity | Observed Efficacy |
|---|---|---|
| Pyrazolo[4,5-e]pyrimidine Derivative 1 | Breast Cancer | High |
| Pyrazolo[4,5-e]pyrimidine Derivative 2 | Leukemia | Moderate |
| Pyrazolo[4,5-e]pyrimidine Derivative 3 | Solid Tumors | Variable |
Antimicrobial Properties
In addition to anticancer applications, compounds related to pyrazolo structures have been investigated for their antimicrobial activity. The incorporation of functional groups can enhance their efficacy against bacterial and fungal pathogens. For instance, studies on related piperidine derivatives have demonstrated significant antimicrobial effects against pathogens such as Xanthomonas axonopodis and Fusarium solani, indicating that similar modifications could be beneficial for the compound of interest .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Studies utilizing in silico models have provided insights into its absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects. These models help predict how modifications to the chemical structure may influence its pharmacological properties and safety profile.
Table 2: Predicted ADME Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolic Stability | High |
| Toxicity Risk | Low |
Mechanism of Action
The mechanism of action of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Research Findings and Limitations
- : Highlights pyridine-mediated synthesis of pyrazolo-pyrimidinones, suggesting the target compound’s synthesis may require similar reflux conditions but with propanolamine instead of aromatic amines .
- : Demonstrates low-temperature diazomethane use for sulfonated pyrroles, contrasting with the target compound’s likely high-temperature synthesis .
- : Confirms structural variability in pyrazolo-pyrimidines, with substituents like 4-chlorophenyl and methoxyethyl showing divergent pharmacokinetic profiles .
Key Limitations :
No direct biological data (e.g., IC50, toxicity) for the target compound are provided in the evidence.
Synthesis yields and scalability details are absent, necessitating further experimental validation.
Q & A
Q. What are the common synthetic routes for pyrazolo-pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : Pyrazolo-pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, refluxing pyrazolo[3,4-d][1,3]oxazin-4-one derivatives with aromatic amines in dry pyridine generates substituted pyrazolo-pyrimidinones . Adapting this to the target compound would require introducing the 3,4-dichlorophenyl group at position 1 of the pyrazolo[4,5-e]pyrimidine core, followed by nucleophilic substitution at position 4 with 3-aminopropan-1-ol. Key steps include:
- Condensation : Use 3,4-dichlorophenylhydrazine hydrochloride with α,β-unsaturated ketones to form the pyrazoline intermediate .
- Cyclization : Employ reflux conditions in ethanol or dichloromethane with catalysts like triethylamine .
- Purification : Column chromatography (ethyl acetate/hexane) and recrystallization (methanol or 2-propanol) ensure purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze the -NMR spectrum for the propan-1-ol chain (δ 1.5–2.0 ppm for CH groups, δ 3.5–4.0 ppm for OH and NH protons) and the 3,4-dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) .
- IR : Identify N–H stretching (3300–3400 cm) and C–Cl vibrations (600–800 cm) .
- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M] at m/z 469.34 for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., 3,5-dichloro) or electron-donating groups (e.g., methoxy) to assess effects on target binding .
- Chain Modification : Substitute the propan-1-ol chain with shorter (ethanol) or branched (isopropyl) analogs to evaluate hydrophilicity and steric effects .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Prioritize compounds with hydrogen bonds to hinge regions (e.g., pyrazolo-pyrimidine N1 with kinase residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., chloro substituents for hydrophobic contacts) using MOE or Phase .
Q. How can researchers resolve contradictions in bioactivity data across similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC values from multiple studies (e.g., analogs with 3,4-dichlorophenyl vs. 4-chlorophenyl groups) to identify trends .
- Crystallography : Solve co-crystal structures of conflicting analogs with target proteins to reveal steric clashes or altered binding poses .
- Solubility Testing : Measure logP and aqueous solubility to rule out bioavailability issues masking true potency .
Experimental Design Considerations
Q. What strategies improve yield in multi-step syntheses of pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive amines (e.g., with Boc groups) during cyclization steps to prevent side reactions .
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)) for nitro-to-amine reductions to maximize efficiency .
- Solvent Selection : Use high-boiling solvents (e.g., xylene) for reflux steps to ensure complete reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
